CID 156588574

Description

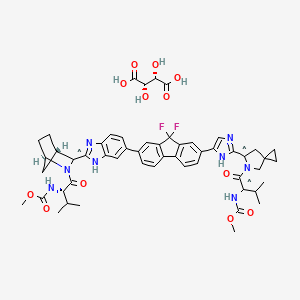

CID 156588574, identified as oscillatoxin E, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are produced by cyanobacteria and exhibit structural complexity with macrocyclic frameworks. Oscillatoxins are known for their bioactive properties, including cytotoxicity and ion channel modulation, making them subjects of interest in pharmacological and toxicological research .

The chemical structure of oscillatoxin E features a 25-membered macrocyclic ring system with unique substitutions, including hydroxyl and methyl groups, which influence its biological activity and physicochemical properties.

Properties

Molecular Formula |

C53H57F2N8O12 |

|---|---|

Molecular Weight |

1036.1 g/mol |

InChI |

InChI=1S/C49H51F2N8O6.C4H6O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;5-1(3(7)8)2(6)4(9)10/h8-10,12-14,18-20,22,24-25,29-30,40,54-55H,7,11,15-17,21,23H2,1-6H3,(H,56,62)(H,57,63);1-2,5-6H,(H,7,8)(H,9,10)/t29-,30+,40-;1-,2-/m00/s1 |

InChI Key |

PKJRNBZJKSGUSZ-IOARKNIZSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1[C@@H]2CC[C@@H](C2)[C]1C3=NC4=C(N3)C=C(C=C4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)C8=CN=C(N8)[C]9CC1(CC1)CN9C(=O)[C](C(C)C)NC(=O)OC)NC(=O)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)C(C(=O)N1C2CCC(C2)[C]1C3=NC4=C(N3)C=C(C=C4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)C8=CN=C(N8)[C]9CC1(CC1)CN9C(=O)[C](C(C)C)NC(=O)OC)NC(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 156588574 involves specific synthetic routes and reaction conditions. Industrial production methods are optimized to ensure high yield and purity. The synthesis typically involves a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

CID 156588574 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

CID 156588574 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular mechanisms and pathways. In medicine, it could be investigated for its potential therapeutic effects. Industrial applications may include its use in manufacturing processes or as a component in specialized products.

Mechanism of Action

The mechanism of action of CID 156588574 involves its interaction with specific molecular targets and pathways It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

| Compound Name | CID | Molecular Formula | Key Structural Features | Bioactivity Highlights |

|---|---|---|---|---|

| Oscillatoxin E | 156588574 | Not explicitly stated* | 25-membered macrocycle, hydroxyl groups | Cytotoxicity, ion channel modulation |

| Oscillatoxin D | 101283546 | Not explicitly stated* | 25-membered macrocycle, distinct side chain | Antifungal activity, membrane disruption |

| 30-Methyl-Oscillatoxin D | 185389 | Not explicitly stated* | Methylation at C-30 position | Enhanced metabolic stability |

| Oscillatoxin F | 156582092 | Not explicitly stated* | Varied hydroxylation pattern | Reduced cytotoxicity, neuroactive effects |

*Molecular formulas are inferred from structural homology and naming conventions.

Key Findings:

Structural Variations :

- Oscillatoxin D (CID 101283546) differs in side-chain modifications, which correlate with its antifungal properties .

- 30-Methyl-Oscillatoxin D (CID 185389) introduces a methyl group at the C-30 position, enhancing resistance to enzymatic degradation compared to oscillatoxin E .

- Oscillatoxin F (CID 156582092) exhibits altered hydroxylation, reducing cytotoxicity while retaining neuroactivity .

Bioactivity Trends :

- Methylation (e.g., 30-Methyl-Oscillatoxin D) improves pharmacokinetic profiles, a critical factor in drug development.

- Hydroxyl group positioning (e.g., oscillatoxin E vs. F) modulates target specificity, with oscillatoxin E showing stronger cytotoxicity in cancer cell lines .

Research Gaps: Limited data exist on the exact molecular weights, synthetic pathways, and in vivo toxicological profiles of these compounds. Comparative studies on bioavailability and therapeutic indices are needed to prioritize lead candidates.

Discussion and Implications

The oscillatoxin family exemplifies how subtle structural changes significantly impact bioactivity. For instance:

- Hydroxyl Group Arrangement in oscillatoxin E versus F highlights the balance between cytotoxicity and neuroactivity, guiding structure-activity relationship (SAR) studies.

Table 2: Research Priorities for Oscillatoxin Derivatives

| Priority Area | Oscillatoxin E | Oscillatoxin D | 30-Methyl-Oscillatoxin D | Oscillatoxin F |

|---|---|---|---|---|

| Synthetic Accessibility | High | Moderate | Low | Moderate |

| In Vivo Toxicity Studies | Urgent | Moderate | Low | Moderate |

| Target Validation | High | High | High | High |

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying CID 156588574?

- Methodology : Apply the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question. For example:

- Population: Specific biological targets or chemical systems affected by this compound.

- Intervention: Synthesis, modification, or application of the compound.

- Comparison: Existing analogs or control groups.

- Outcome: Measurable properties (e.g., efficacy, stability).

Q. What experimental design principles are critical for studying this compound?

- Methodology :

- Define clear objectives and hypotheses aligned with reproducibility (e.g., “Does solvent polarity influence the compound’s crystallization behavior?”).

- Include controls (positive/negative) and triplicate measurements to account for variability.

- Follow protocols from primary literature for synthesis or characterization, citing modifications explicitly (e.g., adjusting reaction temperatures or catalyst ratios) .

- Document all reagents, instruments, and conditions in the Materials and Methods section to enable replication .

Q. How should researchers conduct a literature review for this compound?

- Methodology :

- Use Google Scholar with Boolean operators (e.g., “this compound AND synthesis NOT industrial”) to filter academic sources .

- Prioritize peer-reviewed journals and avoid non-academic platforms like Wikipedia. Cross-reference citations in review articles to identify foundational studies .

- Organize findings thematically (e.g., synthesis routes, pharmacological properties) using citation managers like Zotero .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound?

- Methodology :

- Identify principal contradictions : Use a matrix to compare conflicting results (e.g., divergent solubility values) across studies. Assess whether discrepancies arise from methodological differences (e.g., solvent purity, analytical techniques) .

- Replicate experiments : Repeat key studies under standardized conditions to isolate variables. For example, re-test the compound’s stability using identical pH buffers and storage temperatures .

- Apply statistical tests (e.g., ANOVA) to determine if variations are significant or artifacts .

Q. What strategies optimize the synthesis of this compound for high-purity yields?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst concentration). For instance, a 2^3 factorial design can identify interactions between reaction time, pressure, and solvent type .

- Analytical validation : Employ HPLC-MS and NMR to verify purity. Compare spectral data with published reference libraries .

- Scale-up considerations : Evaluate energy efficiency and waste reduction using green chemistry metrics (e.g., E-factor) .

Q. How can mixed-methods approaches enhance the study of this compound’s mechanism of action?

- Methodology :

- Quantitative : Measure IC50/EC50 values in dose-response assays. Use kinetic modeling to infer binding mechanisms .

- Qualitative : Conduct interviews or surveys with domain experts to contextualize findings (e.g., “How do observed in vitro results align with in vivo predictions?”) .

- Integration : Triangulate data using joint displays to map quantitative results onto qualitative themes (e.g., correlating cytotoxicity data with expert insights on metabolic pathways) .

Data Presentation and Validation

Q. What are best practices for presenting conflicting data in publications?

- Methodology :

- Use tables to juxtapose contradictory results (e.g., “Reported LogP Values for this compound”), noting methodologies and conditions .

- Discuss limitations (e.g., instrument sensitivity) and propose hypotheses (e.g., isomerization during analysis) .

- Cite primary sources accurately and avoid overgeneralizing findings .

Q. How to validate computational predictions for this compound’s properties experimentally?

- Methodology :

- Compare in silico results (e.g., DFT-calculated bond angles) with crystallography data. Use RMSD (Root Mean Square Deviation) to quantify deviations .

- Validate docking simulations with SPR (Surface Plasmon Resonance) binding assays .

- Report confidence intervals and uncertainty ranges for computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.